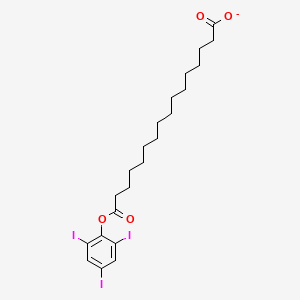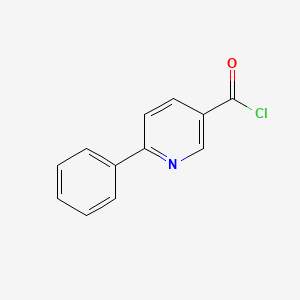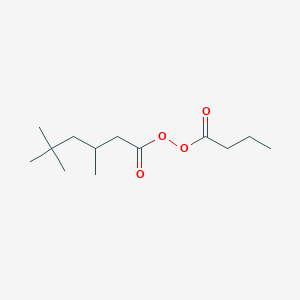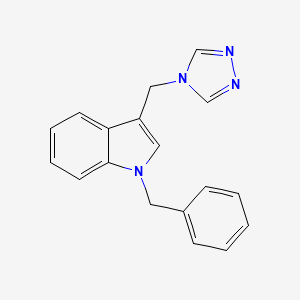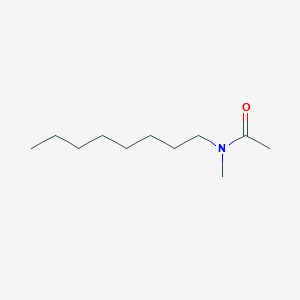
N-methyl-N-octylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-octylacetamide is an organic compound with the molecular formula C11H23NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a methyl group, and the nitrogen atom is bonded to an octyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-octylacetamide can be synthesized through the reaction of octylamine with acetic anhydride in the presence of a catalyst. The reaction typically proceeds as follows:
- Octylamine is reacted with acetic anhydride.
- The reaction mixture is heated to a specific temperature to facilitate the formation of this compound.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where octylamine and acetic anhydride are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then subjected to purification processes such as distillation and filtration to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-octylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-octylacetamide and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the methyl or octyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions include N-octylacetamide, octanoic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-N-octylacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and as a component in various industrial formulations.
Mechanism of Action
The mechanism of action of N-methyl-N-octylacetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-methylacetamide: A simpler derivative with a methyl group attached to the nitrogen atom.
N-octylacetamide: Similar to N-methyl-N-octylacetamide but lacks the methyl group on the nitrogen atom.
N,N-dimethylacetamide: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both a methyl and an octyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-methyl-N-octylacetamide |
InChI |
InChI=1S/C11H23NO/c1-4-5-6-7-8-9-10-12(3)11(2)13/h4-10H2,1-3H3 |
InChI Key |
ZQIMLTGSNPWLOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
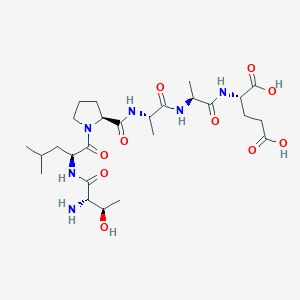
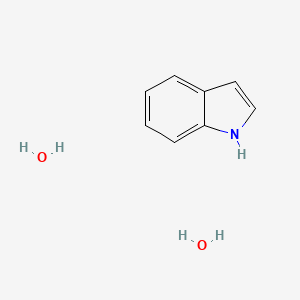

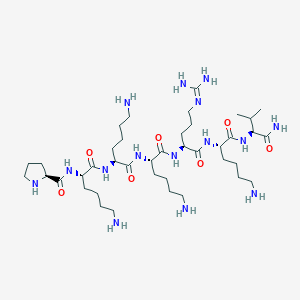
![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
